tert-Butyl 2-((9-aminononyl)oxy)acetate
Description
tert-Butyl 2-((9-aminononyl)oxy)acetate is a specialized organic compound featuring a tert-butyl ester group, a central acetate moiety, and a 9-aminononyl chain connected via an ether linkage. The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions. The 9-aminononyl chain introduces a long aliphatic spacer terminated by a primary amine, which facilitates applications in bioconjugation, polymer synthesis, and drug delivery systems.
Properties
Molecular Formula |
C15H31NO3 |
|---|---|
Molecular Weight |
273.41 g/mol |
IUPAC Name |
tert-butyl 2-(9-aminononoxy)acetate |
InChI |
InChI=1S/C15H31NO3/c1-15(2,3)19-14(17)13-18-12-10-8-6-4-5-7-9-11-16/h4-13,16H2,1-3H3 |
InChI Key |
DSYDDDVQSGSRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
tert-Butylation of Carboxylic Acids and Alcohols: A common method involves the reaction of carboxylic acids with tert-butanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide in flow microreactors has been shown to be efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for carboxylic acids during multi-step synthesis .
Biology and Medicine:
- Potential use in the development of prodrugs where the ester group is hydrolyzed in vivo to release the active drug.
- Can be used in the synthesis of peptide-based drugs where the amino group is involved in peptide bond formation .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Employed in the synthesis of polymers and materials with specific functional properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((9-aminononyl)oxy)acetate largely depends on its functional groups:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases in biological systems, releasing the active carboxylic acid and alcohol.
Amination Reactions: The amino group can participate in various biochemical reactions, including the formation of peptide bonds and other amide linkages.
Comparison with Similar Compounds
Key Observations:
Chain Length and Flexibility: The 9-aminononyl chain in the target compound provides a long, flexible aliphatic spacer, enhancing lipophilicity and membrane permeability compared to shorter analogs like tert-Butyl 2-(aminooxy)acetate (C₆H₁₃NO₃) . This makes it suitable for drug delivery systems requiring prolonged release or tissue penetration. In contrast, tert-Butyl 2-(4-aminophenoxy)acetate features a rigid aromatic phenoxy group, favoring π-π stacking interactions in materials science applications.
Functional Group Reactivity: The aminooxy group in tert-Butyl 2-(aminooxy)acetate reacts selectively with ketones or aldehydes to form oximes, enabling rapid bioconjugation. The carbamate group in tert-Butyl (9-aminononyl)carbamate offers hydrolytic stability compared to esters, making it ideal for protecting amines in peptide synthesis.
Steric and Electronic Effects: The tert-butyl group in all compounds shields the ester from nucleophilic attack, but its impact varies with adjacent functional groups. For example, the electron-donating phenoxy group in stabilizes the ester against hydrolysis more effectively than the aliphatic ether in the target compound.
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